molecular formula C17H17FN2O B12624213 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one CAS No. 918145-91-2

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one

Cat. No.: B12624213
CAS No.: 918145-91-2
M. Wt: 284.33 g/mol
InChI Key: MMVJIQUSZZSZAO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one involves several steps. One common method includes the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with 4-N,N-dimethylaminopyridine (DMAP), triethylamine, and dichloromethane. The mixture is stirred at a temperature range of 10-35°C, followed by the addition of pyridine-3-sulfonyl chloride. The reaction is monitored using thin-layer chromatography (TLC) until completion, after which the product is isolated and purified .

Chemical Reactions Analysis

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signal transduction pathways and cellular processes .

Comparison with Similar Compounds

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one can be compared with other similar compounds, such as:

Biological Activity

1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and comparative studies.

This compound exhibits several mechanisms of action, primarily through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Apoptosis Induction : It promotes apoptosis in cancer cells, potentially through the activation of caspase pathways.
  • Cell Cycle Arrest : The compound can induce G1/S phase arrest, preventing cancer cells from proliferating.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-75.10
HepG26.19
A5498.40

These values indicate that this compound is more effective than some standard chemotherapeutics like doxorubicin.

Mechanistic Studies

Further mechanistic investigations revealed that the compound's anticancer effects are mediated through:

  • Caspase Activation : Induction of apoptosis was confirmed through caspase-3 activation assays.
  • Cell Cycle Analysis : Flow cytometry demonstrated a significant increase in the G1 phase population, indicating cell cycle arrest.

Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound using an orthotopic breast cancer model in mice. The results showed a reduction in tumor volume by up to 66% at a dosage of 10 mg/kg after two weeks of treatment.

Study 2: Combination Therapy

Another case study investigated the effects of combining this compound with existing chemotherapeutics. The combination therapy resulted in enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further exploration.

Properties

CAS No.

918145-91-2

Molecular Formula

C17H17FN2O

Molecular Weight

284.33 g/mol

IUPAC Name

1-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]azetidin-2-one

InChI

InChI=1S/C17H17FN2O/c18-15-6-2-1-5-14(15)16-8-7-13(12-19-16)4-3-10-20-11-9-17(20)21/h1-2,5-8,12H,3-4,9-11H2

InChI Key

MMVJIQUSZZSZAO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)CCCC2=CN=C(C=C2)C3=CC=CC=C3F

Origin of Product

United States

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